molecular formula C19H12ClN3O3S B10888693 N-(4-chlorophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine

N-(4-chlorophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine

Cat. No.: B10888693
M. Wt: 397.8 g/mol
InChI Key: QNTFZYDDGXVCTB-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE: is a heterocyclic compound that contains a thiazole ring, a furan ring, and both chlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated furan compound under basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the furan ring using a mixture of concentrated nitric and sulfuric acids.

    Coupling with Chlorophenylamine: The final step involves coupling the nitro-substituted thiazole-furan intermediate with 4-chlorophenylamine under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions more safely and efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using a catalyst like palladium on carbon.

    Reduction: The nitro group can also undergo reduction to form an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with palladium on carbon catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution of Chlorine: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts for various organic transformations.

Biology:

    Antimicrobial Activity: Due to the presence of the nitro group, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore for designing new drugs targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE depends on its application. For instance, if used as an antimicrobial agent, the nitro group can undergo bioreduction within microbial cells to form reactive intermediates that damage cellular components. In drug development, the compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3,4-OXADIAZOLE}
  • N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3,4-THIADIAZOLE}

Comparison:

  • Structural Differences: The presence of different heterocyclic rings (oxadiazole vs. thiazole) can significantly affect the compound’s chemical reactivity and biological activity.
  • Unique Properties: The thiazole ring in N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE may confer unique electronic properties that are beneficial in specific applications such as catalysis or material science.

This detailed article provides a comprehensive overview of N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H12ClN3O3S

Molecular Weight

397.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C19H12ClN3O3S/c20-13-3-5-14(6-4-13)21-19-22-16(11-27-19)18-10-9-17(26-18)12-1-7-15(8-2-12)23(24)25/h1-11H,(H,21,22)

InChI Key

QNTFZYDDGXVCTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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